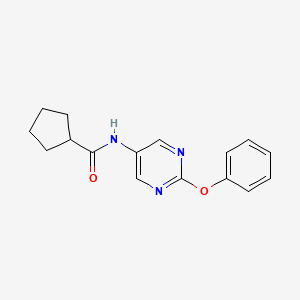

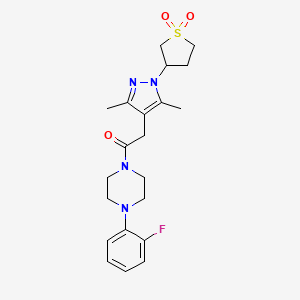

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and physiological effects have been studied extensively.

Scientific Research Applications

Kinase Inhibition

The discovery of compounds related to N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide has led to the identification of potent Src/Abl kinase inhibitors. These compounds demonstrate significant antiproliferative activity against both hematological and solid tumor cell lines, showcasing their potential in oncology applications. For example, one study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, highlighting their robust in vivo activity and low toxicity in models of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).

Analgesic and Anti-inflammatory Agents

Research has also explored the synthesis and biological evaluation of derivatives related to N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide for their analgesic and anti-inflammatory potential. These efforts have led to the identification of compounds that outperform standard drugs in experimental models, indicating a promising direction for the development of new therapeutic agents (Chhabria et al., 2007).

Antitumor Activity and Drug Delivery

The compound's framework has served as a basis for the development of novel oral fluoropyrimidine carbamates, such as capecitabine, which is designed to generate 5-fluorouracil selectively in tumors. This selective activation leverages enzymes concentrated in human liver and cancer tissue, underscoring a strategic approach to cancer treatment by minimizing systemic toxicity and enhancing tumor-specific efficacy (Miwa et al., 1998).

Antimicrobial Activity

Furthermore, derivatives of N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide have been synthesized and evaluated for their antimicrobial activity, revealing promising activity against pathogenic bacteria and fungi. This research expands the potential applications of these compounds beyond oncology and pain management to include treatments for infectious diseases (Mallikarjunaswamy et al., 2016).

properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(12-6-4-5-7-12)19-13-10-17-16(18-11-13)21-14-8-2-1-3-9-14/h1-3,8-12H,4-7H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTVXOSHTWALMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373479.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)

![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)

![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)